molecular formula C15H11N3OS B402288 12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one CAS No. 313375-25-6

12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one

Cat. No.: B402288
CAS No.: 313375-25-6
M. Wt: 281.3g/mol
InChI Key: RWYFFIMXTIHQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.

Properties

CAS No.

313375-25-6

Molecular Formula

C15H11N3OS

Molecular Weight

281.3g/mol

IUPAC Name

12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one

InChI

InChI=1S/C15H11N3OS/c1-8-9(2)20-14-12(8)13-17-11-6-4-3-5-10(11)15(19)18(13)7-16-14/h3-7H,1-2H3

InChI Key

RWYFFIMXTIHQKJ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C

Canonical SMILES

CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one can be compared with other similar compounds, such as:

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